(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine
Overview
Description
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have been found to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, is a privileged heterocycle that exhibits many pharmacological properties . The interaction of this compound with its targets would likely result in changes at the molecular level, potentially influencing cellular processes and functions.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the range of biological activities associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of (Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine involves several steps. One common method includes the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical methods used to prepare thiophene derivatives . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine can be compared with other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The uniqueness of this compound lies in its specific cyclopropylmethyl and thiophen-2-yl-ethyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-thiophen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-10(12-7-1)5-6-11-8-9-3-4-9/h1-2,7,9,11H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKABJKIEYBTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.